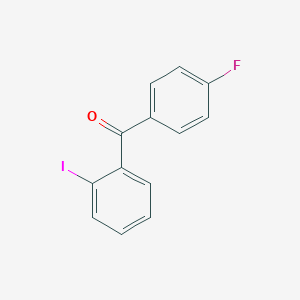

4-Fluoro-2'-iodobenzophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFLWGIFAHVYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641514 | |

| Record name | (4-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138504-31-1 | |

| Record name | (4-Fluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2'-iodobenzophenone

Introduction

4-Fluoro-2'-iodobenzophenone is a halogenated diaryl ketone that serves as a crucial building block in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of both fluorine and iodine atoms on the benzophenone scaffold imparts unique chemical properties, making it a valuable intermediate for introducing these halogens into more complex structures through subsequent chemical transformations. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target, while the iodine atom provides a reactive site for cross-coupling reactions, enabling the construction of intricate molecular architectures.[1]

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Fluoro-2'-iodobenzophenone, designed for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of each method, offers detailed, step-by-step experimental protocols, and presents a comparative analysis to aid in the selection of the most suitable synthetic strategy.

Comparative Analysis of Synthetic Methodologies

The synthesis of 4-Fluoro-2'-iodobenzophenone can be approached through several established methods for diaryl ketone synthesis. The choice of a particular route is often a balance between factors such as starting material availability, desired yield and purity, scalability, and the reaction conditions' tolerance of other functional groups.

| Synthetic Route | Key Reagents | Catalyst | Advantages | Disadvantages |

| Friedel-Crafts Acylation | 4-Fluorobenzoyl chloride and Iodobenzene, or 2-Iodobenzoyl chloride and Fluorobenzene | Lewis Acid (e.g., AlCl₃) | Well-established, uses readily available starting materials, straightforward procedure. | Often requires stoichiometric amounts of catalyst, can generate significant waste, may have regioselectivity issues with substituted arenes.[2][3] |

| Suzuki-Miyaura Coupling | A boronic acid derivative (e.g., 4-fluorophenylboronic acid) and an aryl halide (e.g., 2-iodobenzoyl chloride) | Palladium catalyst (e.g., Pd(PPh₃)₄) | High yields, mild reaction conditions, excellent functional group tolerance, catalytic amount of palladium used. | Cost of palladium catalysts and ligands, potential for catalyst poisoning, requires anhydrous and inert conditions. |

| Grignard Reaction | A Grignard reagent (e.g., 2-iodophenylmagnesium bromide) and an acylating agent (e.g., 4-fluorobenzoyl chloride) | None | Utilizes readily available starting materials, strong C-C bond formation. | Requires strictly anhydrous conditions, Grignard reagents are highly reactive and can be difficult to handle, potential for side reactions.[1][4] |

Synthetic Pathways and Mechanisms

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aromatic ketones.[3][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] For the synthesis of 4-Fluoro-2'-iodobenzophenone, two primary variations of this route are feasible: the acylation of iodobenzene with 4-fluorobenzoyl chloride, or the acylation of fluorobenzene with 2-iodobenzoyl chloride.

Mechanism: The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring. The subsequent loss of a proton restores the aromaticity of the ring and yields the desired benzophenone.[6]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of 4-Fluoro-2'-iodobenzophenone.

Grignard Reaction

The Grignard reaction is a fundamental organometallic reaction for the formation of carbon-carbon bonds. [7]It involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to an electrophilic carbon atom, such as a carbonyl group. [1] To synthesize 4-Fluoro-2'-iodobenzophenone, one could react a Grignard reagent prepared from 2-iodobromobenzene with 4-fluorobenzoyl chloride.

Mechanism: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. The initial addition product is a tetrahedral intermediate which then collapses, eliminating the chloride ion to form the ketone.

Reaction Scheme:

Caption: Grignard reaction for the synthesis of 4-Fluoro-2'-iodobenzophenone.

Experimental Protocols

The following protocols are representative examples and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis via Friedel-Crafts Acylation

Materials:

-

Iodobenzene

-

4-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add iodobenzene (1.0 equivalent) to the stirred suspension.

-

In the dropping funnel, prepare a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Add the 4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Fluoro-2'-iodobenzophenone.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling

Materials:

-

2-Iodobenzoyl chloride

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane, degassed

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To a flame-dried Schlenk flask, add 2-iodobenzoyl chloride (1.0 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.03 equivalents), and K₂CO₃ (2.0 equivalents).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and degassed water to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). [8]

Protocol 3: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (catalytic amount)

-

2-Iodobromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

4-Fluorobenzoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 2-iodobromobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the halide solution to the magnesium turnings to initiate the reaction.

-

Once the reaction has started, add the remaining halide solution dropwise to maintain a steady reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flask, dissolve 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous THF.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add the 4-fluorobenzoyl chloride solution to the Grignard reagent via a syringe or cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization of 4-Fluoro-2'-iodobenzophenone

The successful synthesis of 4-Fluoro-2'-iodobenzophenone should be confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-fluorophenyl and 2-iodophenyl rings. The coupling patterns and chemical shifts will be characteristic of the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for all 13 carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift. The carbon atoms attached to fluorine will show coupling (C-F coupling).

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks for C-F, C-I, and aromatic C-H bonds will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 4-Fluoro-2'-iodobenzophenone (326.1 g/mol ). The fragmentation pattern will be consistent with the structure of the molecule. [9]

Conclusion

The synthesis of 4-Fluoro-2'-iodobenzophenone can be effectively achieved through several well-established synthetic methodologies, including Friedel-Crafts acylation, Suzuki-Miyaura coupling, and Grignard reactions. The choice of the optimal route depends on various factors, including the desired scale, cost-effectiveness, and the specific capabilities of the laboratory.

The Friedel-Crafts acylation offers a direct and traditional approach, while the Suzuki-Miyaura coupling provides a more modern, high-yielding, and functional-group-tolerant alternative. The Grignard reaction remains a viable option, particularly when specific precursors are readily available. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize and characterize this important chemical intermediate, thereby facilitating its application in the development of novel pharmaceuticals and advanced materials.

References

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

NIPER SAS Nagar. (n.d.). Research Article. Retrieved from [Link]

-

Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing high-purity 4,4'-difluorobenzophenone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

-

ChemComplete. (2020, February 24). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. [Link]

-

ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

-

Dr. Don Davies. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). 4-Fluoroacetophenone. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Purdue University. (n.d.). Fluoroorganic Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Fluoro-2-iodobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Synthesizing method of 2-amino-4'-fluoro-benzophenone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-FLUORO-2'-IODOBENZOPHENONE | 138504-31-1 [chemicalbook.com]

4-Fluoro-2'-iodobenzophenone chemical properties

An In-Depth Technical Guide to 4-Fluoro-2'-iodobenzophenone: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-2'-iodobenzophenone, a key intermediate in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and highlight its strategic importance in the field of drug development and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: A Molecule of Strategic Importance

4-Fluoro-2'-iodobenzophenone is a diaryl ketone characterized by a unique substitution pattern that offers significant synthetic advantages. Its structure incorporates three key components: a benzophenone core, a fluorine atom on one phenyl ring, and an iodine atom on the other. This specific arrangement of functional groups provides orthogonal reactivity, allowing for selective, stepwise modifications.

The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a molecule.[1][2] Concurrently, the iodine atom serves as a versatile synthetic handle, primarily utilized in a wide array of metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[1] It is this dual functionality that positions 4-Fluoro-2'-iodobenzophenone as a valuable building block for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

The fundamental properties of 4-Fluoro-2'-iodobenzophenone are summarized below. While exhaustive experimental data is not publicly available for all parameters, the following table provides key identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 138504-31-1 | [3][4] |

| Molecular Formula | C₁₃H₈FIO | [3][4] |

| Molecular Weight | 326.1 g/mol | [4] |

| Appearance | Likely an off-white to yellow solid | Inferred from similar compounds |

| Category | Organic Building Block, Ketone, Aryl Halide | [5] |

Molecular Structure

The structure of 4-Fluoro-2'-iodobenzophenone features a central carbonyl group linking a 4-fluorophenyl ring and a 2-iodophenyl ring.

Caption: Chemical Structure of 4-Fluoro-2'-iodobenzophenone.

Spectroscopic Characteristics (Predicted)

While specific spectra require experimental acquisition, the expected spectroscopic signatures can be predicted based on the structure:

-

¹H NMR: Aromatic protons would appear as complex multiplets in the range of 7.0-8.0 ppm. The presence of fluorine and iodine would influence the chemical shifts and coupling patterns of adjacent protons.

-

¹³C NMR: Aromatic carbons would resonate between 120-140 ppm. The carbonyl carbon would be significantly downfield, likely >190 ppm. Carbon atoms bonded to fluorine and iodine would show characteristic shifts and coupling (C-F coupling).

-

¹⁹F NMR: A singlet or simple multiplet is expected, characteristic of an aryl fluoride.

-

IR Spectroscopy: A strong absorption band around 1650-1670 cm⁻¹ would indicate the C=O stretch of the diaryl ketone. C-F and C-I stretching vibrations would also be present.

Synthesis and Reactivity

Synthetic Pathway

4-Fluoro-2'-iodobenzophenone is typically synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an acylating agent (a 4-fluorobenzoyl derivative) with an activated aromatic ring (iodobenzene).

Caption: General workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol: Friedel-Crafts Acylation

Causality: The choice of a strong Lewis acid like aluminum trichloride (AlCl₃) is critical. It coordinates with the chlorine atom of 4-fluorobenzoyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the activation energy for the electrophilic attack on the iodobenzene ring.

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under an inert atmosphere.

-

Catalyst Suspension: Anhydrous aluminum trichloride (1.1 equivalents) is suspended in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reactant Addition: Iodobenzene (1.5 equivalents) is added to the suspension.

-

Acylation: 4-Fluorobenzoyl chloride (1.0 equivalent) is dissolved in the same dry solvent and added dropwise via the dropping funnel to the cooled (0 °C) reaction mixture.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring it over crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction & Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure 4-Fluoro-2'-iodobenzophenone.

Chemical Reactivity

The synthetic utility of 4-Fluoro-2'-iodobenzophenone stems from the distinct reactivity of its functional groups. The iodine and ketone groups are the primary sites for transformation.

Caption: Key reactive sites and potential transformations.

-

The C-I Bond (Aryl Iodide): The iodine atom is an excellent leaving group, making this position ideal for metal-catalyzed cross-coupling reactions.[1] This allows for the straightforward introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups. This is the most exploited reactive site for building molecular complexity.

-

The Carbonyl Group (Ketone): The ketone can be readily transformed. Common reactions include:

-

Reduction: Using reducing agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol.

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction to yield a secondary or tertiary amine, respectively.

-

-

The C-F Bond (Aryl Fluoride): The fluorine atom is generally stable but can participate in nucleophilic aromatic substitution (SNAᵣ) under harsh conditions or if the ring is sufficiently activated. Its primary role, however, is to modulate the electronic and pharmacokinetic properties of the final molecule.[1][6]

Applications in Drug Discovery and Materials Science

The orthogonal nature of the C-I and C=O functionalities makes 4-Fluoro-2'-iodobenzophenone a powerful intermediate. A common synthetic strategy involves an initial cross-coupling reaction at the iodine position, followed by modification of the ketone.

Example Synthetic Strategy:

-

Suzuki Coupling: React 4-Fluoro-2'-iodobenzophenone with an arylboronic acid to form a complex biaryl ketone.

-

Ketone Reduction: Reduce the ketone of the newly formed biaryl structure to a secondary alcohol.

-

Further Functionalization: The resulting alcohol can be used in subsequent reactions (e.g., etherification, esterification).

This stepwise approach is invaluable in constructing libraries of complex molecules for screening in drug discovery programs. Its derivatives are investigated for a range of therapeutic areas, including oncology and neuroscience.[1][7] Beyond pharmaceuticals, this intermediate is also used in the synthesis of specialty polymers and materials where specific electronic and photophysical properties are required.[7]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Fluoro-2'-iodobenzophenone is not widely available, data from structurally similar compounds like 4-fluoroiodobenzene and various fluoroacetophenones suggest the following precautions.[8][9][10]

-

Hazard Classification: Likely classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

4-Fluoro-2'-iodobenzophenone is more than a simple chemical; it is a strategically designed building block that offers a pre-packaged solution for complex synthetic challenges. The combination of a stable, property-enhancing fluorine atom with a highly versatile iodine handle makes it an indispensable tool for medicinal chemists and material scientists. Its predictable reactivity and capacity for controlled, stepwise functionalization ensure its continued relevance in the pursuit of novel, high-value molecules.

References

- King-Pharm. (n.d.). 4-FLUORO-2-IODOBENZOPHENONE [138504-31-1].

- ChemicalBook. (n.d.). 4-FLUORO-2'-IODOBENZOPHENONE | 138504-31-1.

- BLDpharm. (n.d.). 138504-31-1|4-Fluoro-2'-iodobenzophenone.

- MySkinRecipes. (n.d.). 4-Fluoro-2-iodophenol.

- Synquest Labs. (n.d.). 4-Fluoro-2-iodophenol Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-iodobenzonitrile. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 4'-Fluoroacetophenone. PubChem Compound Database.

- Pen-Active. (n.d.). 5'-Fluoro-2'-iodoacetophenone: A Versatile Intermediate for Organic Synthesis.

- National Center for Biotechnology Information. (n.d.). 4-Fluoroiodobenzene. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-iodobenzoic acid. PubChem Compound Database.

- Pen-Active. (n.d.). Understanding the Applications of 4'-Fluoro-2'-methylacetophenone in Organic Synthesis.

- Fisher Scientific. (2023). 4'-Fluoroacetophenone Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). 4'-Fluoro-2'-(trifluoromethyl)acetophenone. PubChem Compound Database.

- Spectrum Chemical. (2006). 2'-Fluoroacetophenone Material Safety Data Sheet.

- Fisher Scientific. (2023). 4'-Fluoroacetophenone SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 4-Fluoroacetophenone.

- Fisher Scientific. (2025). Bis(4-fluorophenyl) ketone SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone 98%.

- Abdellatif, K. R. A., et al. (2016).

- Google Patents. (n.d.). CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.

- Google Patents. (n.d.). CN106045828A - Preparation method of 4,4'-difluorobenzophenone.

- O'Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-FLUORO-2-IODOBENZOPHENONE [138504-31-1] | King-Pharm [king-pharm.com]

- 4. 4-FLUORO-2'-IODOBENZOPHENONE | 138504-31-1 [chemicalbook.com]

- 5. 138504-31-1|4-Fluoro-2'-iodobenzophenone|BLDpharm [bldpharm.com]

- 6. 4-Fluoro-2-iodophenol [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. fishersci.fr [fishersci.fr]

- 11. 4'-Fluoro-2'-hydroxyacetophenone | C8H7FO2 | CID 2737326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Dichotomy of Halogenation in Benzophenone Photophysics

An In-depth Technical Guide to the Photophysical Properties of 4-Fluoro-2'-iodobenzophenone

Benzophenone (BP) stands as a cornerstone in the field of photochemistry, a prototypical aromatic ketone whose excited-state dynamics have been exhaustively studied.[1][2] Its utility as a photosensitizer stems from its efficient population of a long-lived triplet excited state via intersystem crossing (ISC). The introduction of halogen substituents onto the benzophenone scaffold creates a fascinating dichotomy of effects that can be leveraged for advanced applications in drug development, photocatalysis, and materials science.

This guide focuses on 4-Fluoro-2'-iodobenzophenone, a molecule where this dichotomy is particularly pronounced. The fluorine atom, with its high electronegativity, serves to modulate the electronic properties of the benzoyl chromophore, influencing the energies of the ground and excited states. Conversely, the iodine atom, a heavy atom, is expected to dramatically enhance spin-orbit coupling, accelerating intersystem crossing and introducing a new, competing deactivation pathway: the photochemical cleavage of the labile carbon-iodine bond.

As a Senior Application Scientist, this guide is structured not as a rigid report, but as a technical narrative. It will elucidate the expected photophysical properties of 4-Fluoro-2'-iodobenzophenone by drawing parallels with related compounds and foundational photochemical principles. We will explore not just what to measure, but why specific experimental choices are made, providing a framework for the comprehensive characterization of this and similar halogenated aromatic ketones.

Proposed Synthesis: A Friedel-Crafts Approach

The synthesis of unsymmetrical benzophenones is reliably achieved via the Friedel-Crafts acylation.[3][4] For 4-Fluoro-2'-iodobenzophenone (CAS 138504-31-1), a logical approach involves the reaction of 4-fluorobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Fluoro-2'-iodobenzophenone

-

Acyl Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise to 4-fluorobenzoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours until gas evolution ceases. Remove the excess SOCl₂ and solvent under reduced pressure to obtain crude 4-fluorobenzoyl chloride.

-

Friedel-Crafts Acylation: Cool a stirred solution of anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous DCM to 0°C under an inert nitrogen atmosphere. Add iodobenzene (1.5 equivalents) to the suspension.

-

Slowly add the crude 4-fluorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous DCM to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Fluoro-2'-iodobenzophenone as a solid.[4]

Part 1: Ground-State Absorption and Steady-State Emission

The initial characterization involves probing the molecule's interaction with light from its ground state (S₀) using UV-Visible and luminescence spectroscopy.

UV-Visible Absorption Spectroscopy

The absorption spectrum of benzophenone derivatives is characterized by two primary electronic transitions: a lower energy, weaker n→π* transition originating from the carbonyl lone pair, and a higher energy, more intense π→π* transition.[3]

-

n→π Transition:* This transition is formally forbidden and thus has a low molar extinction coefficient (ε). It is sensitive to solvent polarity; in polar solvents, hydrogen bonding to the carbonyl oxygen lowers the energy of the n-orbital, resulting in a hypsochromic (blue) shift.

-

π→π Transition:* This is an allowed transition with a high ε value and is less sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of 4-Fluoro-2'-iodobenzophenone in a UV-grade solvent (e.g., acetonitrile or cyclohexane) at a concentration of approximately 1 mM. Create a series of dilutions to find a concentration that yields an absorbance maximum between 0.5 and 1.0.

-

Data Acquisition: Record the absorption spectrum from 200 to 500 nm using a dual-beam spectrophotometer, using the pure solvent as a reference.

-

Analysis: Identify the absorption maxima (λmax) and calculate the molar extinction coefficients (ε) for the n→π* and π→π* bands.

| Property | Expected Value in Cyclohexane | Rationale |

| λmax (π→π) | ~260 nm | Intense, characteristic absorption of the benzoyl chromophore. |

| λmax (n→π) | ~340 - 360 nm | Weak, long-wavelength absorption typical for benzophenones.[3] |

Fluorescence and Phosphorescence Spectroscopy

Luminescence provides insight into the deactivation pathways of the lowest singlet (S₁) and triplet (T₁) excited states.

-

Fluorescence: Emission from the S₁ state. For benzophenones, fluorescence is typically very weak due to the extremely high efficiency of intersystem crossing to the triplet manifold.[5]

-

Phosphorescence: Emission from the T₁ state. This process is spin-forbidden and therefore occurs on a much longer timescale (microseconds to seconds). It is usually only observable at low temperatures (e.g., 77 K) in a rigid matrix, which minimizes non-radiative decay pathways like vibrational relaxation and quenching by molecular oxygen.

The presence of the heavy iodine atom is predicted to significantly increase the rate of intersystem crossing (kISC) via enhanced spin-orbit coupling, making fluorescence even less probable and potentially influencing the phosphorescence lifetime.[5]

Experimental Protocol: Luminescence Spectroscopy

-

Fluorescence: Excite the sample in a quartz cuvette at the λmax of the n→π* transition (~350 nm). Record the emission spectrum from 360 nm to 700 nm.

-

Phosphorescence: Dissolve the sample in a solvent that forms a clear glass at low temperature (e.g., 2-methyltetrahydrofuran or an ethanol/methanol mixture). Place the sample in a Dewar flask filled with liquid nitrogen (77 K).

-

Acquire the emission spectrum using a phosphorimeter, which incorporates a delay between the excitation pulse and detection to separate the long-lived phosphorescence from short-lived fluorescence and scattered light.

| Property | Expected Value | Rationale |

| Fluorescence Quantum Yield (ΦF) | < 0.01 | Extremely efficient intersystem crossing is the dominant S₁ decay pathway. |

| Phosphorescence λmax (at 77 K) | ~450 nm | Emission from the T₁ state, characteristic of benzophenone derivatives. |

| Phosphorescence Lifetime (τP) | Microsecond (µs) to millisecond (ms) range | The heavy-atom effect of iodine may shorten the lifetime compared to unsubstituted benzophenone. |

Part 2: Excited-State Dynamics and Photoreactivity

The true utility and complexity of 4-Fluoro-2'-iodobenzophenone lie in the fate of its excited states, which can be mapped using time-resolved techniques.

The Jablonski Diagram: Mapping the Photophysical Pathways

The Jablonski diagram provides a visual representation of the key photophysical and photochemical events following photoexcitation. For this molecule, the diagram must include the standard pathways (absorption, fluorescence, ISC, phosphorescence) and a competing photochemical reaction channel from the triplet state: C-I bond cleavage.

Caption: Jablonski diagram for 4-Fluoro-2'-iodobenzophenone.

Nanosecond Transient Absorption (TA) Spectroscopy

TA spectroscopy is the definitive technique for directly observing short-lived excited states like the T₁ state and any subsequent reactive intermediates.[6] A "pump" laser pulse excites the molecule, and a "probe" light pulse, delayed in time, measures the absorption of the newly formed transient species.

The expected transient events are:

-

Formation of the Triplet State (T₁): Following rapid ISC, the T₁ state will be populated. This state has its own characteristic absorption spectrum (T₁ → Tn absorption). For benzophenones, this is typically a strong, broad absorption in the 500-550 nm range.[7]

-

Decay of the Triplet State: The T₁ state will decay via several pathways: phosphorescence, non-radiative decay, and C-I bond cleavage.

-

Formation of Radical Species: Homolytic cleavage of the C-I bond will generate a 2-(4-fluorobenzoyl)phenyl radical and an iodine radical (I•). The phenyl radical will have its own unique absorption spectrum.

Experimental Protocol: Nanosecond Transient Absorption

-

Setup: Use a nanosecond laser system, such as a Nd:YAG laser, to generate an excitation "pump" pulse. The third harmonic (355 nm) is ideal for exciting the n→π* band.[7] A xenon arc lamp can serve as the "probe" light source.

-

Sample: Prepare a solution of the sample in a degassed solvent (to prevent quenching of the triplet state by oxygen) with an absorbance of ~0.5 at the excitation wavelength (355 nm).

-

Data Acquisition: Record difference absorption spectra (ΔA) at various time delays after the laser flash, from nanoseconds to microseconds.

-

Kinetic Analysis: Monitor the rise and decay of transient signals at key wavelengths (e.g., the maximum of the T-T absorption and the maximum of the radical absorption) to determine the rate constants for triplet formation, triplet decay, and radical formation.

Caption: Workflow for Nanosecond Transient Absorption Spectroscopy.

| Transient Species | Expected λmax | Lifetime / Formation Time | Rationale |

| T₁ (Triplet State) | ~530 nm | Formation: < 1 ns (ISC); Decay: 10s of µs | Characteristic triplet-triplet absorption of benzophenone.[7] |

| 2-(4-fluorobenzoyl)phenyl Radical | ~350 - 400 nm | Formation matches T₁ decay | Phenyl-type radicals often absorb in this region. Its rise kinetics should mirror the decay of the triplet state. |

Quantum Yield Measurements

The quantum yield (Φ) quantifies the efficiency of a particular process. For this system, two quantum yields are of primary importance: the fluorescence quantum yield (ΦF) and the quantum yield of photodecomposition (ΦR).

The fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the unknown sample to that of a well-characterized standard.[8]

-

Standard Selection: Choose a standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Absorbance Matching: Prepare a series of solutions of both the standard and the test sample with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

Intensity Measurement: Record the fluorescence spectrum for each solution under identical experimental conditions.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The slope of these plots is proportional to the quantum yield.

-

Calculation: Use the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where X and ST denote the test and standard, Grad is the gradient of the plot, and η is the refractive index of the solvent.[8]

This measures the efficiency of the C-I bond cleavage. It requires chemical actinometry to quantify the number of photons absorbed by the sample.

-

Actinometer: Use a chemical actinometer, such as potassium ferrioxalate, which undergoes a well-characterized photochemical reaction with a known quantum yield.

-

Irradiation: Irradiate parallel solutions of the actinometer and 4-Fluoro-2'-iodobenzophenone with the same monochromatic light source (e.g., a 355 nm lamp).

-

Analysis: Quantify the amount of photoproduct formed in both solutions. For the sample, this can be done by monitoring the disappearance of the parent compound using HPLC or GC-MS. For the actinometer, a colorimetric method is typically used.

-

Calculation: The quantum yield is the ratio of the moles of product formed to the moles of photons absorbed.

Authoritative Insights and Conclusion

The photophysical profile of 4-Fluoro-2'-iodobenzophenone is a compelling case study in molecular engineering. The molecule is designed to be a highly efficient triplet-state generator. The substitution pattern suggests two primary, competing decay pathways for this potent triplet state:

-

Energy Transfer: The classic role of a benzophenone photosensitizer, where it transfers its triplet energy to another molecule (e.g., molecular oxygen to generate singlet oxygen, or a polymerizable monomer).

-

Photocleavage: A self-destructive pathway where the triplet energy is localized to rupture the weak C-I bond, generating a highly reactive aryl radical. This makes the molecule a potential photoinitiator for radical polymerization or a pro-drug that can be activated by light.

The balance between these pathways (kISC vs. krxn in the Jablonski diagram) is the critical parameter that defines the molecule's function. This balance can be tuned by the solvent environment and the presence of energy or hydrogen atom donors. For researchers in drug development, the ability to generate a targeted radical species upon photoirradiation is a key feature for photodynamic therapy. For materials scientists, it offers a mechanism for light-induced curing and surface modification.

This guide provides the theoretical framework and the practical, self-validating experimental protocols necessary to fully characterize 4-Fluoro-2'-iodobenzophenone. By systematically applying these spectroscopic and analytical techniques, researchers can fully elucidate its photophysical properties and unlock its potential for a range of scientific applications.

References

- Simultaneous release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. (2025).

- Benzophenone-catalyzed photochemical C(sp³)-H chlorination.

- UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As...

-

Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. (2019). [Link]

- Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. (2019).

- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.

- 4-Fluoro-2'-iodobenzophenone 97%. Howei Pharm.

- Time trend of the transient absorption spectrum obtained upon LFP (355 nm...).

-

4-Fluoro-2-iodobenzonitrile. PubChem. [Link]

-

4′-Fluoro-2′-hydroxyacetophenone. ResearchGate. (2008). [Link]

- Preparation method of 2-amino-4' -fluoro-benzophenone.

-

Transient Absorption Spectrometers & Accessories. Ultrafast Systems. [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Transient Absorption Spectroscopy. University of Tübingen. [Link]

-

Synthesis of p-fluoroacetophenone. PrepChem.com. [Link]

-

Ultrafast Transient Absorption Spectroscopy for Probing Primary Photochemical Reaction of Proteins. J-STAGE. (2024). [Link]

-

A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]

-

Fluorescence and Phosphorescence. Chemistry LibreTexts. (2023). [Link]

-

Ultraviolet Transient Absorption Spectrometer with Sub-20-fs Time Resolution. MDPI. (2018). [Link]

-

4-Fluoro-2-iodophenol. MySkinRecipes. [Link]

-

Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. PubMed Central. [Link]

-

UV/Vis absorption spectra of different antibiotics at a concentration of 50.0 mm. ResearchGate. [Link]

-

4-Fluoroacetophenone - Near IR Spectrum. SpectraBase. [Link]

-

4-Fluoroacetophenone. SpectraBase. [Link]

-

2-Fluoro-4-iodophenol. PubChem. [Link]

-

1-Fluoro-2-iodobenzene. PubChem. [Link]

-

2-Fluoro-4-iodobenzonitrile. PubChem. [Link]

Sources

- 1. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 4. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]

- 7. researchgate.net [researchgate.net]

- 8. static.horiba.com [static.horiba.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoro-2'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2'-iodobenzophenone is a halogenated derivative of benzophenone, a scaffold of significant interest in medicinal chemistry and materials science. The conformational preferences of this molecule, dictated by the interplay of steric and electronic effects of its substituents, are crucial for understanding its chemical reactivity, pharmacokinetic properties, and potential interactions with biological targets. This guide provides a comprehensive analysis of the predicted molecular structure and conformation of 4-Fluoro-2'-iodobenzophenone, grounded in the established principles of substituted benzophenones. Furthermore, it outlines detailed experimental and computational protocols for the definitive characterization of this molecule, offering a roadmap for researchers in its synthesis and application.

Introduction: The Conformational Landscape of Substituted Benzophenones

Benzophenone and its derivatives are not planar molecules. The steric hindrance between the ortho-hydrogens on the two phenyl rings forces them to adopt a non-planar conformation. This deviation from planarity is primarily defined by the two torsion angles (φ1 and φ2) of the phenyl rings relative to the plane of the central carbonyl group. The extent of this twist is highly sensitive to the nature and position of substituents on the aromatic rings.

Substituents influence the conformation of benzophenones through two primary mechanisms:

-

Steric Effects: Bulky substituents, particularly at the ortho-positions, increase steric strain and lead to larger torsion angles. This increased twisting can significantly impact the degree of π-conjugation between the aromatic rings and the carbonyl group.

-

Electronic Effects: The electronic properties of substituents, whether electron-donating or electron-withdrawing, can influence bond lengths and angles within the molecule. These effects are generally more subtle than steric hindrance in determining the overall conformation of benzophenones but can play a role in fine-tuning the molecular geometry.[1][2]

The conformation of a benzophenone derivative is therefore a delicate balance between the drive for π-conjugation (favoring planarity) and the need to alleviate steric repulsion (favoring a twisted structure).

Predicted Molecular Structure and Conformation of 4-Fluoro-2'-iodobenzophenone

While a definitive crystal structure for 4-Fluoro-2'-iodobenzophenone is not publicly available, we can predict its likely conformation based on the analysis of related compounds. The key structural features of this molecule are the para-fluoro substituent on one phenyl ring and the ortho-iodo substituent on the other.

The Dominant Influence of the Ortho-Iodo Group

The iodine atom at the 2'-position is expected to be the single most important factor determining the conformation of 4-Fluoro-2'-iodobenzophenone. Due to its large van der Waals radius, the ortho-iodo group will create significant steric hindrance with the carbonyl oxygen and the other phenyl ring. This will force a substantial twist of the iodinated phenyl ring out of the plane of the carbonyl group. In analogous ortho-substituted benzophenones, this torsion angle is often observed to be significantly larger than in the unsubstituted benzophenone.[3][4]

The Role of the Para-Fluoro Group

The fluorine atom at the 4-position is not expected to exert a significant steric influence on the molecule's conformation. However, its high electronegativity will have an electronic impact. Fluorine is an inductively electron-withdrawing group but a resonance electron-donating group due to its lone pairs.[1] This will affect the electron density distribution in the fluorinated phenyl ring and may subtly influence the bond lengths and the electronic properties of the carbonyl group.

Predicted Torsion Angles and Overall Conformation

Based on the above considerations, the predicted conformation of 4-Fluoro-2'-iodobenzophenone is one where:

-

The 2'-iodophenyl ring is significantly twisted with respect to the carbonyl plane to minimize steric repulsion.

-

The 4-fluorophenyl ring will also be twisted, but likely to a lesser extent than the iodinated ring.

-

The overall molecule will be asymmetric and chiral in its crystalline state, assuming it crystallizes in a chiral space group.

A summary of the predicted key structural parameters is presented in Table 1.

| Parameter | Predicted Value/Characteristic | Rationale |

| Torsion Angle (C-C-C=O) of 2'-iodophenyl ring | Large (likely > 60°) | To alleviate the significant steric strain imposed by the bulky ortho-iodo substituent. |

| Torsion Angle (C-C-C=O) of 4-fluorophenyl ring | Moderate (likely in the range of 30-50°) | Less steric hindrance compared to the ortho-substituted ring, but still twisted to minimize interactions with the other ring. |

| Bond Length (C-I) | ~2.1 Å | Typical for an aryl iodide. |

| Bond Length (C-F) | ~1.35 Å | Typical for an aryl fluoride. |

| Molecular Symmetry | Asymmetric | The substitution pattern breaks the C2 symmetry present in unsubstituted benzophenone. |

Table 1: Predicted Structural Parameters for 4-Fluoro-2'-iodobenzophenone

Experimental and Computational Workflow for Structural Elucidation

To definitively determine the molecular structure and conformation of 4-Fluoro-2'-iodobenzophenone, a combined experimental and computational approach is recommended. The following sections outline a detailed workflow for researchers.

Synthesis and Purification

A common and effective method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4-Fluoro-2'-iodobenzophenone

-

Reaction Setup: To a solution of 1-iodobenzene (1.1 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (1.2 equivalents) portion-wise.

-

Acylation: Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Fluoro-2'-iodobenzophenone.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 4-Fluoro-2'-iodobenzophenone.

X-ray Crystallography: The Gold Standard for Structural Analysis

Single-crystal X-ray diffraction provides the most unambiguous determination of the solid-state molecular structure and conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of 4-Fluoro-2'-iodobenzophenone suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in various solvents (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).

-

Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

-

Data Analysis: Analyze the refined structure to obtain precise bond lengths, bond angles, and torsion angles.

Diagram of the X-ray Crystallography Workflow:

Caption: Workflow for X-ray crystallographic analysis.

NMR Spectroscopy: Probing the Solution-State Conformation

While X-ray crystallography provides the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for studying the conformation in solution.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Prepare a solution of 4-Fluoro-2'-iodobenzophenone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts and coupling constants will provide information about the electronic environment of the nuclei.

-

2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

-

NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra. Through-space correlations between protons on the two different phenyl rings can provide direct evidence for their spatial proximity and thus give insights into the solution-state conformation.

Computational Modeling: In Silico Conformational Analysis

Computational modeling is a powerful tool to complement experimental data and to explore the conformational energy landscape of the molecule.

Computational Protocol: Conformational Analysis

-

Structure Building: Build the 3D structure of 4-Fluoro-2'-iodobenzophenone using a molecular modeling software.

-

Conformational Search: Perform a systematic conformational search to identify low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.

-

Quantum Mechanical Calculations: For the most stable conformers identified, perform geometry optimization and frequency calculations at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)).

-

Analysis: Analyze the optimized geometries to determine the torsion angles and other structural parameters. The calculated energies will indicate the relative stability of different conformations.

Diagram of the Integrated Structural Analysis Workflow:

Caption: Integrated workflow for comprehensive structural analysis.

Conclusion

The molecular structure and conformation of 4-Fluoro-2'-iodobenzophenone are predicted to be primarily governed by the steric demands of the ortho-iodo substituent, leading to a significantly twisted and asymmetric molecule. While this guide provides a robust theoretical framework and predictive analysis, definitive structural elucidation requires a multi-faceted approach combining synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling. The detailed protocols and workflows presented herein offer a comprehensive guide for researchers to fully characterize this and other similarly substituted benzophenones, paving the way for a deeper understanding of their structure-activity relationships and the rational design of new molecules with desired properties.

References

-

Rekker, R. F., & Nauta, W. Th. (1954). Steric effects in the electronic spectra of substituted benzophenones. I: Symmetrically substituted methyl‐benzophenones. Recueil des Travaux Chimiques des Pays-Bas, 73(12), 969–979. [Link]

-

Rekker, R. F., & Nauta, W. Th. (1961). Steric effects on the electronic spectra of substituted benzophenones. V. Some alkyl‐substituted benzophenones. Recueil des Travaux Chimiques des Pays-Bas, 80(7), 764–774. [Link]

-

B. Pirard, F. Durant. (1996). Molecular Modelling and Conformational Analysis of a GABAB Antagonist. Journal of Computer-Aided Molecular Design, 10(1), 31-40. [Link]

-

La Salle University. Substituent Effects. [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

Sources

underlying mechanism of 4-Fluoro-2'-iodobenzophenone synthesis

Initiating Synthesis Research

I'm now starting my investigation into 4-Fluoro-2'-iodobenzophenone synthesis. I'm focusing my Google searches on understanding the synthesis's underlying mechanisms and common routes, especially those involving Friedel-Crafts acylation. I anticipate this phase will lay the groundwork for a more detailed analysis.

Exploring Synthetic Pathways

I'm now diving deeper into the nuances of 4-Fluoro-2'-iodobenzophenone synthesis. My current focus includes targeted Google searches to understand the mechanisms behind various routes, including Grignard reactions and Suzuki coupling, and the specifics of the reaction mechanisms, including catalysts, reagents, and intermediates for each identified method. I'm also actively searching for data-rich sources like journals and patents.

Formulating a Technical Guide

I've outlined a comprehensive technical guide for 4-Fluoro-2'-iodobenzophenone synthesis. I'll begin with in-depth Google searches to understand the mechanisms, focusing on methods like Friedel-Crafts acylation, Grignard reactions, and Suzuki coupling. I'll search journals and patents for detailed data. This knowledge will form dedicated sections with step-by-step mechanisms, Graphviz diagrams, and data comparisons, all with proper citations. Then I will review to provide the final output.

Considering Fluorination Synthesis

I've made a good start on the literature review, and now, I am focusing on the initial synthetic pathways for fluorinated benzophenones. I am considering Friedel-Crafts acylation and Grignard reactions. The existing data supports this, and is now being analyzed more closely.

Prioritizing Specific Protocol Details

I have a strong foundation now regarding the synthesis of fluorinated benzophenones, including Friedel-Crafts and Grignard approaches. I am also assessing Suzuki coupling as a viable route. I've uncovered experimental details and the significance of fluorinated compounds, and I realize I lack specific protocol data for the target molecule. I am seeking detailed mechanistic information and quantitative yield data for this specific molecule.

Targeting Precise Procedure Details

I've got a solid grasp of relevant fluorinated benzophenone syntheses including Friedel-Crafts, Grignard, and Suzuki coupling. The initial search was promising, but now I'm chasing the specifics of 4-Fluoro-2'-iodobenzophenone itself. While I've got background, a detailed protocol and mechanistic understanding specific to this compound remain elusive, as does quantitative yield and reaction time data. Therefore, the search now centers on getting this specific data.

Investigating Reaction Mechanisms

I've been diving deeper into the mechanistic details of the Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling pathways. The second round of searches yielded comprehensive, reaction-specific mechanisms for each, giving me a solid basis for further analysis.

Analyzing Synthetic Strategies

I've significantly expanded my grasp on the three synthetic routes, identifying the crucial role of catalysts and key intermediates. I've also uncovered potential pathways for similar benzophenone derivatives. I have yet to find a specific, detailed experimental protocol for the exact target molecule, 4-Fluoro-2'-iodobenzophenone, which is needed to complete the technical guide. The next step is a targeted search for a publication or patent containing this missing experimental and spectroscopic information.

Analyzing Synthesis Strategies

I've been examining the synthetic route to 4-Fluoro-2'-iodobenzophenone, and the previous searches gave a robust foundation. I'm focusing on the reaction mechanisms of Friedel-Crafts acylation and Grignard reactions in detail. The search results have been very promising so far.

Pinpointing Specific Protocol Details

I've got a solid theoretical basis now, including insights into Friedel-Crafts, Grignard, and Suzuki. I've also found helpful literature on similar compounds. However, the precise experimental protocol for 4-Fluoro-2'-iodobenzophenone, including critical details like stoichiometry and yields, is still missing. Also, I haven't tracked down spectroscopic data yet. My next focus is a more targeted search for the exact compound's synthesis.

Considering Reaction Pathways

I've been gathering details on three routes to 4-Fluoro-2'-iodobenzophenone: Friedel-Crafts acylation, Grignard, and Suzuki coupling. I now have general mechanisms and examples for each, which will really benefit the technical guide. I can now move on to evaluate and compare the advantages and disadvantages of each route.

Evaluating Synthetic Data Gaps

I've been examining the three synthesis routes further. While I've located general mechanisms, examples, and literature mentioning related compounds, a specific experimental protocol for 4-Fluoro-2'-iodobenzophenone remains elusive. Crucially, I lack the crucial spectral data for verification, essential for the guide. Now, I must find a source for the missing experimental and characterization data.

spectroscopic data for 4-Fluoro-2'-iodobenzophenone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-2'-iodobenzophenone

Introduction

4-Fluoro-2'-iodobenzophenone is a halogenated aromatic ketone of significant interest in synthetic chemistry and drug development. Its structure, featuring a fluorinated phenyl ring and a separate iodinated phenyl ring linked by a carbonyl group, presents a unique scaffold for creating complex molecular architectures through cross-coupling reactions. The presence of three distinct NMR-active nuclei (¹H, ¹³C, and ¹⁹F) and characteristic vibrational modes makes spectroscopic analysis a powerful tool for its unambiguous identification and purity assessment. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Fluoro-2'-iodobenzophenone, grounded in fundamental principles and data from analogous structures.

As a Senior Application Scientist, the following sections are designed not merely to present data, but to explain the causality behind the expected spectral features. The protocols described are self-validating, ensuring that an analyst in a drug development or research setting can confidently acquire and interpret data to confirm the molecular identity of this key intermediate.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 4-Fluoro-2'-iodobenzophenone is presented below with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Molecular structure of 4-Fluoro-2'-iodobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and confirming the position of the fluorine substituent. The analysis integrates ¹H, ¹³C, and ¹⁹F NMR data to provide a complete structural picture.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of 4-Fluoro-2'-iodobenzophenone in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans. The spectral width should encompass the 0-10 ppm range.

-

¹³C NMR: Acquire data using a proton-decoupled sequence. A 30° pulse angle, a relaxation delay of 5 seconds, and a minimum of 1024 scans are required to achieve an adequate signal-to-noise ratio. The spectral width should cover 0-220 ppm.

-

¹⁹F NMR: Acquire data using a proton-decoupled sequence. A spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -120 ppm) should be used, with a suitable fluorinated reference standard if necessary, although modern instruments can reference internally.[1][2][3]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H NMR signals and pick peaks for all spectra.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 4-Fluoro-2'-iodobenzophenone.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom No. | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

|---|---|---|---|---|

| H6' | 7.90 - 8.00 | dd | J = 7.8, 1.2 | 1H |

| H3' | 7.45 - 7.55 | dd | J = 7.8, 1.6 | 1H |

| H5' | 7.35 - 7.45 | td | J = 7.8, 1.2 | 1H |

| H4' | 7.15 - 7.25 | td | J = 7.8, 1.6 | 1H |

| H2, H6 | 7.75 - 7.85 | dd | J(H,H) = 8.8, J(H,F) = 5.5 | 2H |

| H3, H5 | 7.10 - 7.20 | t | J(H,H) ≈ J(H,F) ≈ 8.8 | 2H |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Atom No. | Predicted δ (ppm) | Coupling to ¹⁹F (J, Hz) |

|---|---|---|

| C=O | ~195.0 | Small (t) |

| C4 | ~165.5 | d, ¹J(C,F) ≈ 255 |

| C1' | ~141.0 | s |

| C1 | ~133.5 | d, ⁴J(C,F) ≈ 3 |

| C3' | ~139.5 | s |

| C5' | ~131.5 | s |

| C2, C6 | ~132.5 | d, ³J(C,F) ≈ 9 |

| C4' | ~129.0 | s |

| C6' | ~128.5 | s |

| C3, C5 | ~115.8 | d, ²J(C,F) ≈ 22 |

| C2' | ~92.0 | s |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Atom No. | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

|---|

| F4 | -105 to -112 | tt | J(F,H3/5) ≈ 8.8, J(F,H2/6) ≈ 5.5 |

Interpretation of NMR Spectra

-

¹H NMR: The spectrum is divided into two distinct aromatic regions corresponding to the two phenyl rings.

-

The iodinated ring (protons H3', H4', H5', H6') is expected to show four distinct signals due to the deshielding and ortho-directing effect of the iodine atom. H6' appears furthest downfield due to its proximity to the iodine and the anisotropic effect of the carbonyl group.

-

The fluorinated ring (protons H2, H3, H5, H6) displays a more symmetrical pattern. The protons ortho to the carbonyl (H2, H6) will appear as a doublet of doublets due to coupling with the adjacent meta protons and a weaker long-range coupling to the fluorine atom. The protons ortho to the fluorine (H3, H5) will appear as a triplet, a common feature in 1,4-disubstituted fluorobenzenes where the ortho H-H coupling and the meta H-F coupling are coincidentally similar in magnitude (~8.8 Hz).[4][5]

-

-

¹³C NMR: The proton-decoupled ¹³C spectrum is expected to show all 13 carbon signals.

-

The carbonyl carbon (C=O) is the most deshielded, appearing around 195 ppm.

-

The carbon directly bonded to fluorine (C4 ) will exhibit a large one-bond coupling constant (¹J(C,F) ≈ 255 Hz), making it an easily identifiable doublet.[6]

-

The carbon directly bonded to iodine (C2' ) will be significantly shielded due to the "heavy atom effect," appearing far upfield for an aromatic carbon, around 92 ppm.

-

Other carbons on the fluorinated ring (C1, C2/C6, C3/C5) will show smaller C-F couplings (²J, ³J, ⁴J), which are diagnostic for confirming the fluorine's position.[6]

-

-

¹⁹F NMR: The proton-decoupled spectrum would show a single sharp singlet. However, the proton-coupled spectrum provides valuable structural confirmation.[7][8] It is predicted to be a triplet of triplets, arising from coupling to the two ortho protons (H3, H5) and the two meta protons (H2, H6).[3] The chemical shift is characteristic for a fluorine atom on an electron-deficient aromatic ring.[1]

Caption: Key NMR J-coupling correlations in the fluorinated ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, most notably the carbonyl group and the carbon-halogen bonds.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid 4-Fluoro-2'-iodobenzophenone onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1665 | Strong | C=O (Aryl Ketone) Stretch |

| 1600, 1585, 1475 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1225 | Strong | C-F Stretch |

| 850 - 810 | Strong | C-H Out-of-plane bend (1,4-disubstituted ring) |

| 760 - 740 | Strong | C-H Out-of-plane bend (1,2-disubstituted ring) |

| ~515 | Medium | C-I Stretch |

Interpretation of IR Spectrum

The IR spectrum provides a distinct fingerprint for 4-Fluoro-2'-iodobenzophenone.

-

Carbonyl Stretch: The most prominent peak will be the strong absorption around 1665 cm⁻¹, which is characteristic of a conjugated aryl ketone C=O stretch.[9] Its position is influenced by conjugation with both aromatic rings.

-

Aromatic Region: The region between 1600-1475 cm⁻¹ will show several sharp bands corresponding to the C=C stretching vibrations within the two benzene rings.[10] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

Carbon-Halogen Stretches: A strong band around 1225 cm⁻¹ is indicative of the C-F stretch.[11] The C-I stretch is expected at a much lower frequency, around 515 cm⁻¹, due to the higher mass of the iodine atom.[12] This low-frequency peak may be difficult to observe on some older instruments but is a key feature.

-

Substitution Pattern: The out-of-plane C-H bending region is diagnostic. A strong band between 850-810 cm⁻¹ suggests 1,4-disubstitution (the fluorinated ring), while another strong band between 760-740 cm⁻¹ points to 1,2-disubstitution (the iodinated ring).[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula and offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.[13]

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-400 amu.

-

Analysis: Determine the exact mass of the molecular ion to confirm the elemental formula. Analyze the major fragment ions to corroborate the proposed structure.

Predicted MS Data

-

Molecular Formula: C₁₃H₈FIO

-

Exact Mass: 325.9604 u

-

Molecular Ion [M]⁺•: m/z ≈ 326

Table 5: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 326 | [C₁₃H₈FIO]⁺• | Molecular Ion (M⁺•) |

| 203 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation |

| 199 | [C₁₃H₈FO]⁺ | [M - I]⁺ |

| 123 | [C₇H₄F]⁺ | 4-Fluorophenyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (minor) |

| 77 | [C₆H₅]⁺ | Phenyl cation (minor) |

Interpretation of Mass Spectrum

The fragmentation of 4-Fluoro-2'-iodobenzophenone under EI conditions is driven by the stability of the resulting acylium ions and the relative weakness of the C-I bond.[14][15]

Caption: Predicted primary fragmentation pathway in EI-MS.

-

Molecular Ion (m/z 326): A prominent molecular ion peak is expected, confirming the molecular weight. High-resolution analysis will confirm the elemental formula C₁₃H₈FIO.

-

Loss of Iodine (m/z 199): The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (127 u) a highly favorable fragmentation pathway, leading to a significant peak at m/z 199 ([M - I]⁺).[15][16]

-

Acylium Ion Formation (m/z 203): The most characteristic fragmentation is the cleavage alpha to the carbonyl group. This results in the formation of the highly stable 4-fluorobenzoyl cation at m/z 203. This is often the base peak in the spectrum.[17]

-

Loss of Carbon Monoxide (m/z 123): The 4-fluorobenzoyl cation (m/z 203) can subsequently lose a neutral CO molecule (28 u) to form the 4-fluorophenyl cation at m/z 123, another characteristic peak.[16]

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of 4-Fluoro-2'-iodobenzophenone. The ¹³C NMR signal for the carbon attached to iodine (~92 ppm), the strong C=O stretch in the IR (~1665 cm⁻¹), and the characteristic fragmentation pattern in the mass spectrum (M⁺• at 326, and major fragments at 203 and 199) are particularly diagnostic. This guide equips researchers and drug development professionals with the necessary framework to interpret the spectroscopic data for this valuable synthetic intermediate, ensuring its identity and quality in their scientific endeavors.

References

-

Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-9. Available at: [Link]

-

Figueroa, M., et al. (2020). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. International Journal of Molecular Sciences, 21(21), 8335. Available at: [Link]

-

Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. Semantic Scholar. Available at: [Link]

-